8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one
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Overview
Description
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine, followed by dehydrogenation.
Spirocyclic Formation: The spirocyclic structure is formed through a cyclization reaction involving the pyrazole derivative and a suitable cyclic ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. For example, as a nitrification inhibitor, it chelates copper ions required by the ammonia monooxygenase enzyme, thereby inhibiting the nitrification process in soil . In medicinal applications, it may interact with specific enzymes or receptors, although detailed mechanisms are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
Bis(pyrazolyl)methanes: Compounds with two pyrazole rings, used in various biological and chemical applications.
Uniqueness
8-(1,4-Dimethyl-1H-pyrazol-5-yl)-6-azaspiro[3.4]octan-5-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from simpler pyrazole derivatives and makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C12H17N3O |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
8-(2,4-dimethylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one |
InChI |
InChI=1S/C12H17N3O/c1-8-6-14-15(2)10(8)9-7-13-11(16)12(9)4-3-5-12/h6,9H,3-5,7H2,1-2H3,(H,13,16) |
InChI Key |
UQVLQVDZMDRGAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)C2CNC(=O)C23CCC3 |
Origin of Product |
United States |
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